molecular formula C36H27N B3030388 N-[1,1':3',1''-terphenyl]-4-yl-[1,1':3',1''-Terphenyl]-4-amine CAS No. 897671-71-5

N-[1,1':3',1''-terphenyl]-4-yl-[1,1':3',1''-Terphenyl]-4-amine

Cat. No.: B3030388
CAS No.: 897671-71-5
M. Wt: 473.6 g/mol
InChI Key: URFIVZPTKJSHIP-UHFFFAOYSA-N
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Description

N-[1,1':3',1''-terphenyl]-4-yl-[1,1':3',1''-Terphenyl]-4-amine, also known as this compound, is a useful research compound. Its molecular formula is C36H27N and its molecular weight is 473.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 473.214349865 g/mol and the complexity rating of the compound is 588. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Insights

  • Synthesis Approaches : The synthesis of terphenyl derivatives like 4-Bromo-1,1′:4′,1″-terphenyl and 4-Methyl-1,1′:4′,1″-terphenyl involves Stevens rearrangement of quaternary ammonium salts and further vacuum distillation, showcasing a domino reaction sequence for structural formation (Chukhajian et al., 2020).

  • Electroluminescent Materials : N-[1,1':3',1''-terphenyl]-4-yl-[1,1':3',1''-Terphenyl]-4-amine and its derivatives are pivotal in developing blue light-emitting materials for OLEDs. These materials display high absorption and emission wavelengths, with some showing excellent electroluminescence performance, indicating their potential in display and lighting technologies (Shin et al., 2017).

  • Organic Electroluminescent Devices : Terphenyl derivatives are used as hole blockers in organic electroluminescent devices, contributing significantly to the performance of blue- and blue-violet-emitting devices. These materials form stable amorphous glasses and exhibit high glass-transition temperatures, essential for device stability (Kinoshita et al., 2002).

Chemical and Physical Properties

  • Charge-Transfer Materials : These compounds are used in creating charge-transfer materials for fluorescence sensors, particularly for detecting Fe3+. They exhibit high selectivity and sensitivity, indicating their importance in analytical chemistry and sensor technology (Zhang et al., 2018).

  • Liquid Crystal Properties : Certain terphenyl derivatives exhibit significant liquid crystal properties, making them suitable for applications in liquid crystal displays and other related technologies (Hasan, 2018).

  • Surface Functionalization : Amino-terminated terphenyl compounds are used to create functionalized surfaces, especially in biomedicine, materials science, and molecular electronics. These studies provide insights into the behavior of amino groups on different self-assembled monolayers, which is crucial for surface chemistry applications (Dietrich et al., 2010).

Applications in Optoelectronics and Coordination Chemistry

  • Optoelectronic Devices : Terphenyl derivatives are integral in synthesizing optoelectronic devices due to their desirable electronic properties and structural versatility. They are particularly noted for their use in creating materials with high electron mobility and exciton-blocking capabilities, crucial for high-efficiency OLEDs (Shih et al., 2015).

  • Coordination Polymers : These compounds play a role in the synthesis of coordination polymers with interesting structural and magnetic properties. Their ability to form stable complexes with various metals makes them suitable for exploring new materials with potential applications in magnetism and catalysis (Han et al., 2014).

Mechanism of Action

Properties

IUPAC Name

4-(3-phenylphenyl)-N-[4-(3-phenylphenyl)phenyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H27N/c1-3-9-27(10-4-1)31-13-7-15-33(25-31)29-17-21-35(22-18-29)37-36-23-19-30(20-24-36)34-16-8-14-32(26-34)28-11-5-2-6-12-28/h1-26,37H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URFIVZPTKJSHIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC=C2)C3=CC=C(C=C3)NC4=CC=C(C=C4)C5=CC=CC(=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H27N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.